molecular formula C21H30Cl4N2 B13837503 N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride

N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride

Cat. No.: B13837503
M. Wt: 452.3 g/mol
InChI Key: XWULVNIQNJRPQB-UHFFFAOYSA-N
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Description

N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride is a chemical compound with the molecular formula C21H28Cl2N2·HCl. It is primarily used as an intermediate in the synthesis of other chemical compounds and has applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride typically involves the reaction of N1,N3-dibenzylpropane-1,3-diamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine: A similar compound without the dihydrochloride form.

    1,9-Dichloro-3,7-diazanonane Dihydrochloride: An intermediate in the synthesis of other chemical compounds.

    N,N’-Divinyl-1,3-propanediamine: An impurity of Cyclophosphamide.

Uniqueness

N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H30Cl4N2

Molecular Weight

452.3 g/mol

IUPAC Name

N,N'-dibenzyl-N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C21H28Cl2N2.2ClH/c22-12-16-24(18-20-8-3-1-4-9-20)14-7-15-25(17-13-23)19-21-10-5-2-6-11-21;;/h1-6,8-11H,7,12-19H2;2*1H

InChI Key

XWULVNIQNJRPQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCN(CCCl)CC2=CC=CC=C2)CCCl.Cl.Cl

Origin of Product

United States

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